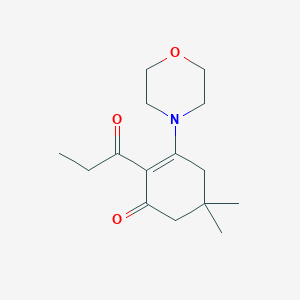
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as CDP323, is a small molecule drug that has shown potential in various scientific research applications. This compound was first synthesized in 2004 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide works by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme that is involved in the activation of T cells. By inhibiting DPP-IV, this compound reduces the activation and proliferation of T cells, which in turn reduces the inflammatory response associated with autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the immune system. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are associated with autoimmune diseases. Additionally, this compound has been shown to reduce the infiltration of immune cells into the central nervous system, which is a hallmark of multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in laboratory experiments is its high potency and selectivity for DPP-IV. This allows for precise control over the inhibition of T cell activation. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Orientations Futures
There are several potential future directions for the use of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in scientific research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another potential direction is the use of this compound in combination with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, this compound may have potential applications in the treatment of other inflammatory diseases beyond autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 3-(2,5-dioxo-1-pyrrolidinyl)propan-1-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a molecular weight of 348.83 g/mol.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to inhibit the activity of T cells, which play a crucial role in the development of autoimmune diseases.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-10(15)3-2-4-11(9)16-12(18)7-8-17-13(19)5-6-14(17)20/h2-4H,5-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZNYFZYMFPVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)
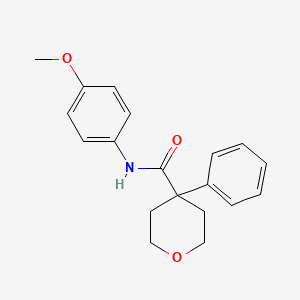
![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
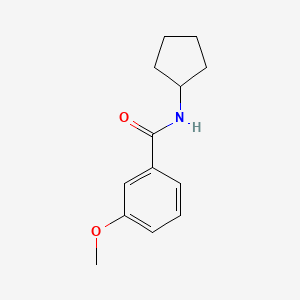
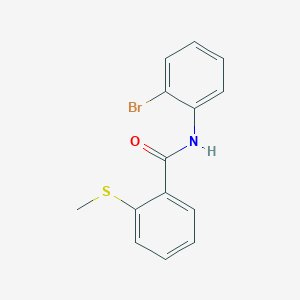
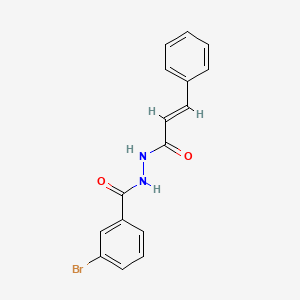
![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)
